(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate
Description
This compound is a benzimidazole-derived molecule featuring a pivalate ester group and a conjugated vinyl-hydroxyl system. The (Z) stereochemistry at the vinyl group and the presence of the bulky pivaloyl moiety are critical for its physicochemical and pharmacological properties. Benzimidazole derivatives are widely studied for their antimicrobial, antiviral, and enzyme-inhibitory activities, and this compound is hypothesized to exhibit enhanced stability and bioavailability due to the pivalate group . However, detailed pharmacological data for this specific compound remain sparse in publicly available literature.
Properties
IUPAC Name |
[3-hydroxy-4-[(Z)-1-hydroxy-2-(1-methylbenzimidazol-2-yl)ethenyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-21(2,3)20(26)27-13-9-10-14(17(24)11-13)18(25)12-19-22-15-7-5-6-8-16(15)23(19)4/h5-12,24-25H,1-4H3/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIUFCUQDHRQBS-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)C(=CC2=NC3=CC=CC=C3N2C)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC1=CC(=C(C=C1)/C(=C/C2=NC3=CC=CC=C3N2C)/O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The compound can be synthesized through various organic reactions involving benzo[d]imidazole derivatives. The synthesis typically involves the formation of the vinyl phenol moiety followed by esterification with pivalic acid. Specific synthetic pathways have been reported in literature, detailing the use of various reagents and conditions to achieve high yields and purity .
Antioxidant Properties
Research indicates that derivatives of benzo[d]imidazole exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure enhances radical scavenging capabilities. Studies have shown that related compounds can reduce oxidative stress markers in cellular models, suggesting that (Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate may also possess similar properties .
Enzyme Inhibition
A notable biological activity of compounds containing benzo[d]imidazole is their ability to inhibit d-amino acid oxidase (DAAO). This enzyme is crucial in the metabolism of d-serine, a co-agonist at NMDA receptors. The inhibition of DAAO can lead to increased levels of d-serine, which may enhance synaptic plasticity and cognitive function. The IC50 values for related compounds have been reported to range from 70 nM to over 100 μM, indicating potent inhibition potential .
Antimicrobial Activity
Compounds similar to (Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate have demonstrated antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of (Z)-3-hydroxy-4-(1-hydroxy-2-(1-methyl-1H-benzo[d]imidazol-2-yl)vinyl)phenyl pivalate can be influenced by modifications in its structure. Key points include:
- Hydroxyl Groups : Enhance antioxidant activity and contribute to enzyme inhibition.
- Vinyl Linker : Affects the compound's ability to interact with target enzymes or receptors.
- Pivalate Ester : May influence solubility and bioavailability.
Case Studies
Several studies have explored the biological activities of related compounds:
- Antioxidant Activity : A study reported that a benzo[d]imidazole derivative showed a significant reduction in reactive oxygen species (ROS) in neuronal cells, suggesting neuroprotective effects .
- DAAO Inhibition : In vivo studies demonstrated that oral administration of certain benzo[d]imidazole derivatives improved cognitive functions in mice by modulating d-serine levels .
- Antimicrobial Efficacy : A recent investigation highlighted the effectiveness of related compounds against Staphylococcus aureus, indicating potential therapeutic applications in treating infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s closest structural analogues include:
5-oxo-imidazole derivatives (e.g., 4-(4-arylidene-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-ones) .
(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone hydrochloride (CAS 1323490-64-7) .
Pharmacological and Physicochemical Comparisons
- Stability and Bioavailability : The pivalate ester in the target compound likely enhances metabolic stability compared to the 5-oxo-imidazole derivatives, which lack ester protection . However, the piperazine-containing analogue (CAS 1323490-64-7) may exhibit better solubility due to its ionizable hydrochloride salt .
- Antimicrobial Activity : 5-Oxo-imidazole derivatives demonstrated growth inhibitory activity against microbes, suggesting a possible shared mechanism with the target compound. However, the benzo[d]imidazole core in the latter may confer broader-spectrum activity due to enhanced membrane penetration .
- Synthetic Accessibility : The target compound’s (Z) -vinyl configuration requires precise stereochemical control during synthesis, unlike the more straightforward preparation of 5-oxo-imidazoles or piperazine-linked analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
